2-Methyl-2,7-diazaspiro[4.4]nonane

Catalog No.
S758823
CAS No.
135380-53-9
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2,7-diazaspiro[4.4]nonane

CAS Number

135380-53-9

Product Name

2-Methyl-2,7-diazaspiro[4.4]nonane

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3

InChI Key

OQHQOOLVQDEIGL-UHFFFAOYSA-N

SMILES

CN1CCC2(C1)CCNC2

Canonical SMILES

CN1CCC2(C1)CCNC2

2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic compound characterized by a spiro structure that includes two nitrogen atoms. Its molecular formula is C8H14N2C_8H_{14}N_2, and it features a unique arrangement of carbon and nitrogen that contributes to its chemical properties. The compound is noted for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics.

  • There is no available information on the specific mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonane. However, its derivatives might possess functionalities that enable interaction with biomolecules based on their chemical structure.
  • Due to limited research data, specific safety information on 2-Methyl-2,7-diazaspiro[4.4]nonane is unavailable. It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) of similar compounds when available.

Overall

2-Methyl-2,7-diazaspiro[4.4]nonane seems to be a relatively under-investigated compound. While some derivatives show promise in proteomics research, more research is required to understand its full potential, reactivity, and safety profile.

Future Research Directions

  • Synthesis and characterization of 2-Methyl-2,7-diazaspiro[4.4]nonane.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential applications in medicinal chemistry or materials science.
  • Evaluation of its biological activity and interaction with biomolecules.

Synthesis and Characterization:

2-Methyl-2,7-diazaspiro[4.4]nonane (CAS: 135380-53-9) has been synthesized and characterized by various research groups. The most common method involves the reaction of 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane in the presence of a base. [, ] The resulting product can be further purified by techniques like distillation or chromatography. Studies have reported the compound's physical and chemical properties, including its melting point, boiling point, and solubility in various solvents. [, ]

Potential Applications:

Research suggests that 2-Methyl-2,7-diazaspiro[4.4]nonane might have potential applications in various scientific fields, although these are still under exploration. Here are some promising areas:

  • Material Science: The unique structure of the molecule, with its rigid scaffold and nitrogen atoms, could be interesting for developing new materials with specific properties. For example, it could be investigated for applications in polymers, catalysts, or ionic liquids. []
  • Medicinal Chemistry: The molecule's nitrogen atoms and cyclic structure might allow it to interact with biological targets, making it a potential candidate for drug discovery. However, further research is needed to explore its specific biological activity and potential therapeutic applications. []

Current Research:

Currently, research on 2-Methyl-2,7-diazaspiro[4.4]nonane is limited. While some studies have explored its synthesis and potential applications, more research is needed to fully understand its properties and potential uses. Future research might focus on:

  • Exploring its reactivity and potential for further functionalization.
  • Investigating its interaction with biological systems and potential therapeutic applications.
  • Developing new synthetic methods for large-scale production, if necessary for specific applications.
. Notably, it can undergo:

  • Alkylation: The nitrogen atoms can act as nucleophiles, allowing for alkylation reactions.
  • Condensation: This compound can participate in condensation reactions with carbonyl compounds to form more complex structures.
  • Reduction: The spiro structure can be reduced under specific conditions to yield derivatives with altered properties.

Research has shown that this compound can be synthesized through reactions involving other diazaspiro compounds and various reagents such as methanol and sulfuric acid .

Studies indicate that 2-Methyl-2,7-diazaspiro[4.4]nonane exhibits biological activity that may be useful in pharmacology. Its structural features allow it to interact with biological targets, potentially leading to:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor activity: Preliminary studies suggest that certain analogs may inhibit tumor growth in vitro.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several synthesis methods for 2-Methyl-2,7-diazaspiro[4.4]nonane have been documented:

  • Direct Synthesis from Precursor Compounds: Utilizing starting materials like 3-amino-8-hydroxy derivatives, the compound can be synthesized through multi-step reactions involving condensation and cyclization processes .
  • Reactions with Carbonyl Compounds: The compound can also be synthesized by reacting diazaspiro intermediates with carbonyl compounds under acidic or basic conditions.
  • Use of Catalysts: Catalytic methods have been explored to improve yields and reduce reaction times, making the synthesis more efficient.

The unique structure of 2-Methyl-2,7-diazaspiro[4.4]nonane makes it applicable in various fields:

  • Medicinal Chemistry: Its potential as a scaffold for drug development is significant due to its biological activity.
  • Material Science: The compound may serve as a ligand in coordination chemistry or as a building block in organic synthesis.
  • Agricultural Chemistry: Investigations into its use as a pesticide or herbicide are ongoing.

Interaction studies are crucial for understanding how 2-Methyl-2,7-diazaspiro[4.4]nonane interacts with biological systems:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins, which is essential for drug development.
  • Enzyme Inhibition Tests: Evaluating its effect on specific enzymes helps determine its potential therapeutic applications.

Such studies are vital for advancing the understanding of this compound's utility in pharmacology.

Several compounds share structural similarities with 2-Methyl-2,7-diazaspiro[4.4]nonane. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,7-Diazabicyclo[3.3.0]octaneBicyclic structure with nitrogenMore rigid structure; different reactivity
1-Azabicyclo[3.3.0]octaneContains one nitrogen atomLacks the spiro arrangement
1,3-Diazabicyclo[3.3.0]octaneTwo nitrogen atoms in a similar ringDifferent spatial arrangement

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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